molecular formula C18H14O6S2 B14406177 2-(2-Phenylphenyl)benzene-1,3-disulfonic acid CAS No. 83997-39-1

2-(2-Phenylphenyl)benzene-1,3-disulfonic acid

Cat. No.: B14406177
CAS No.: 83997-39-1
M. Wt: 390.4 g/mol
InChI Key: PLRNTPPGBDDIML-UHFFFAOYSA-N
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Description

2-(2-Phenylphenyl)benzene-1,3-disulfonic acid is a member of the class of benzenesulfonic acids. This compound consists of a benzene ring substituted with two sulfo groups at positions 1 and 3, and a biphenyl group at position 2. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylphenyl)benzene-1,3-disulfonic acid typically involves electrophilic aromatic substitution reactions. . The reaction conditions, such as temperature and concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylphenyl)benzene-1,3-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, substituted benzenes, and various biphenyl compounds with modified functional groups .

Mechanism of Action

The mechanism of action of 2-(2-Phenylphenyl)benzene-1,3-disulfonic acid involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The sulfo groups enhance the compound’s reactivity, allowing it to participate in various chemical pathways. The biphenyl structure provides stability and facilitates interactions with other molecules, making it a versatile compound in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylphenyl)benzene-1,3-disulfonic acid is unique due to its combination of a biphenyl group and two sulfo groups, providing enhanced reactivity and stability. This makes it suitable for a wide range of applications in various fields, from chemical synthesis to industrial processes .

Properties

CAS No.

83997-39-1

Molecular Formula

C18H14O6S2

Molecular Weight

390.4 g/mol

IUPAC Name

2-(2-phenylphenyl)benzene-1,3-disulfonic acid

InChI

InChI=1S/C18H14O6S2/c19-25(20,21)16-11-6-12-17(26(22,23)24)18(16)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-12H,(H,19,20,21)(H,22,23,24)

InChI Key

PLRNTPPGBDDIML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=C(C=CC=C3S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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